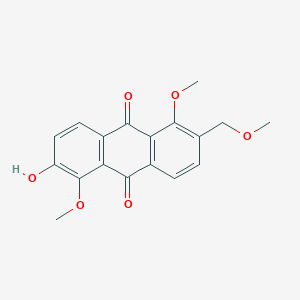

1,5,15-Tri-O-methylmorindol

概要

説明

1,5,15-Tri-O-methylmorindol is a natural anthraquinone found in the herbs of Morinda citrifolia1. It has been reported to have effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA1.

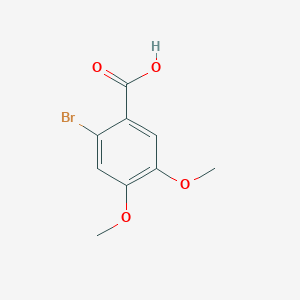

Synthesis Analysis

The synthesis of 1,5,15-Tri-O-methylmorindol can be achieved by reacting morindone with sulfuric acid in methanol2.

Molecular Structure Analysis

The molecular formula of 1,5,15-Tri-O-methylmorindol is C18H16O61. Its IUPAC name is 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione1.

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 1,5,15-Tri-O-methylmorindol.Physical And Chemical Properties Analysis

1,5,15-Tri-O-methylmorindol is a yellow powder1. Its molecular weight is 328.3 g/mol1.

科学的研究の応用

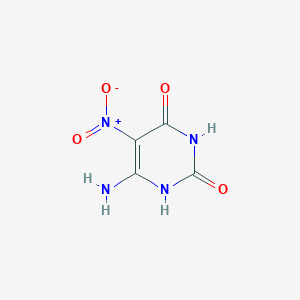

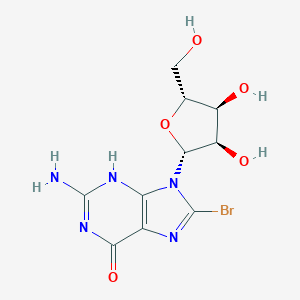

Hydroxylamine and Methoxyamine Mutagenesis Research

This compound is used in studying hydroxylamine and methoxyamine mutagenesis, base-pairing at the monomer and polymer levels, and interpretations of 15N NMR spectra of heterocyclic rings in general (Kierdaszuk, Stolarski, & Shugar, 1983).

Drug Discovery

It plays a role in drug discovery, particularly in lead finding, proteomics, and DNA research (Kolb & Sharpless, 2003).

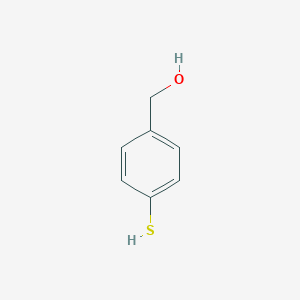

Biocompatible Surfactant in Microemulsion-Based Applications

Its synthesis provides a biocompatible surfactant for microemulsion-based applications, including DNA polymeric nanoparticle synthesis, enzymatic activity assay, and bacterial or mammalian cell culture (Chiu et al., 2014).

Synthesis of Hydrocarbons

It is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

Potential in Anti-Inflammatory and Cancer Chemoprevention

This compound has shown potential anti-inflammatory and cancer chemopreventive properties (Akihisa et al., 2007).

Improving Electroluminescence Device Performance

The methylation of the 8-quinolinol ligand in this compound reduces intermolecular interactions and hinders charge transport through the film, which improves electroluminescence device performance (Sapochak et al., 2001).

Safety And Hazards

There is limited information available on the safety and hazards of 1,5,15-Tri-O-methylmorindol.

将来の方向性

The potential applications of 1,5,15-Tri-O-methylmorindol in biomedical research and other fields are yet to be fully explored.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.

特性

IUPAC Name |

2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJQUHAJKODII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,15-Tri-O-methylmorindol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

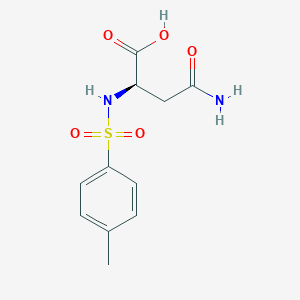

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)